1,5-dimethyl-2-phenyl-4-[(6-{[3-(trifluoromethyl)phenyl]amino}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino]-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
1,5-DIMETHYL-2-PHENYL-4-[(6-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL)AMINO]-2,3-DIHYDRO-1H-PYRAZOL-3-ONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazolone core with various substituents, including a trifluoromethylphenyl group and an oxadiazolopyrazine moiety
Preparation Methods
The synthesis of 1,5-DIMETHYL-2-PHENYL-4-[(6-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL)AMINO]-2,3-DIHYDRO-1H-PYRAZOL-3-ONE involves multiple steps:
Starting Materials: The synthesis begins with 2,6-dichloro-4-trifluoromethylaniline, which undergoes diazotization to form a diazonium salt.
Cyclization: The diazonium salt is then condensed with ethyl cyanoacetate, followed by cyclization to form the pyrazolone core.
Industrial production methods typically involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1,5-DIMETHYL-2-PHENYL-4-[(6-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL)AMINO]-2,3-DIHYDRO-1H-PYRAZOL-3-ONE undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and oxadiazolopyrazine moieties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include various substituted pyrazolones and oxadiazolopyrazines .
Scientific Research Applications
1,5-DIMETHYL-2-PHENYL-4-[(6-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL)AMINO]-2,3-DIHYDRO-1H-PYRAZOL-3-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and anticancer agent.
Material Science: It is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: The compound is used in various biological assays to study its effects on cellular processes and molecular pathways.
Mechanism of Action
The mechanism of action of 1,5-DIMETHYL-2-PHENYL-4-[(6-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL)AMINO]-2,3-DIHYDRO-1H-PYRAZOL-3-ONE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1,5-DIMETHYL-2-PHENYL-4-[(6-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL)AMINO]-2,3-DIHYDRO-1H-PYRAZOL-3-ONE can be compared with other similar compounds:
This detailed article provides a comprehensive overview of 1,5-DIMETHYL-2-PHENYL-4-[(6-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL)AMINO]-2,3-DIHYDRO-1H-PYRAZOL-3-ONE, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H17F3N8O2 |
---|---|
Molecular Weight |
482.4 g/mol |
IUPAC Name |
1,5-dimethyl-2-phenyl-4-[[6-[3-(trifluoromethyl)anilino]-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino]pyrazol-3-one |
InChI |
InChI=1S/C22H17F3N8O2/c1-12-16(21(34)33(32(12)2)15-9-4-3-5-10-15)27-18-17(28-19-20(29-18)31-35-30-19)26-14-8-6-7-13(11-14)22(23,24)25/h3-11H,1-2H3,(H,26,28,30)(H,27,29,31) |
InChI Key |
GDQJIQPFJYTXTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC3=NC4=NON=C4N=C3NC5=CC=CC(=C5)C(F)(F)F |
Origin of Product |
United States |
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